![molecular formula C13H17ClN2O2 B2888410 3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide CAS No. 321531-97-9](/img/structure/B2888410.png)

3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

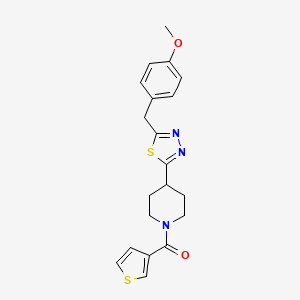

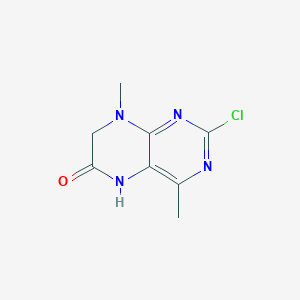

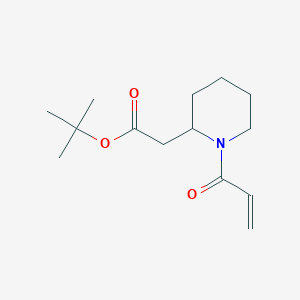

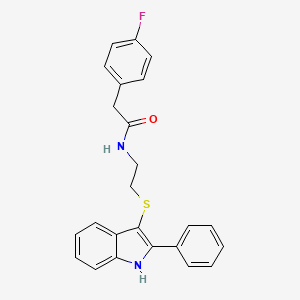

3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide is a chemical compound with the CAS Number: 321531-97-9 . It has a molecular weight of 268.74 . This compound belongs to the class of organic compounds known as phenylmorpholines, which are aromatic compounds containing a morpholine ring and a benzene ring linked to each other .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C13H17ClN2O2/c14-12-3-1-2-11(10-12)13(17)15-4-5-16-6-8-18-9-7-16/h1-3,10H,4-9H2,(H,15,17) . This indicates that the compound has a morpholine ring and a benzene ring in its structure .The country of origin is UA . Unfortunately, the search results do not provide more detailed physical and chemical properties of this compound.

Aplicaciones Científicas De Investigación

Synthesis and Crystal Structure

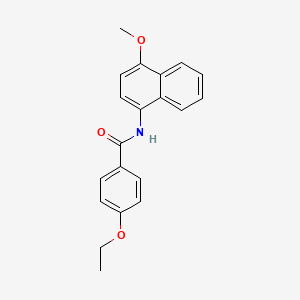

Research into structurally related benzamides reveals their synthesis and crystal structures, offering insights into potential applications in materials science and drug design. For example, studies on N‐(4‐Ethyl‐7‐fluoro‐3‐oxo‐3,4‐dihydro‐2H‐benzo[b][1,4]oxazin‐6‐yl)‐4‐(methylsulfon‐yl)‐2‐nitrobenzamide acetonitrile solvate highlight the importance of crystallography in understanding compound stability and interaction mechanisms, potentially guiding the synthesis of new materials or pharmaceuticals with improved properties (Huai‐Lin Pang et al., 2006).

Antidepressant Synthesis

The synthesis of antidepressants like Befol through the interaction of benzamide derivatives with morpholine illustrates the potential application of similar compounds in medicinal chemistry. This process underlines the role of these compounds in the development of new pharmaceuticals, specifically in the context of mental health treatments (N. S. Donskaya et al., 2004).

Antitumor and Antibacterial Activities

The investigation into compounds like 3-amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-Morpholino-1H-Indazole-1-Carboxamide for their antitumor activity against cancer cell lines suggests the role of morpholine derivatives in cancer research. Such studies demonstrate the potential for these compounds to serve as a basis for developing new antitumor agents (X. Ji et al., 2018). Additionally, research on the antibacterial and antifungal activities of morpholine derivatives indicates their significance in addressing microbial resistance, highlighting their utility in developing new antimicrobial treatments (D. Sahin et al., 2012).

CO2 Hydrogenation to Methanol

The manganese-catalyzed sequential hydrogenation of CO2 to methanol using morpholine as an amine demonstrates the potential application of related compounds in catalysis and environmental chemistry. This research contributes to the development of sustainable chemical processes by utilizing CO2 as a raw material, thus addressing climate change (Sayan Kar et al., 2017).

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit protein-serine/threonine kinase , which plays a crucial role in various cellular processes, including cell division, metabolism, and signal transduction.

Mode of Action

These inhibitors typically bind to the active site of the kinase, preventing it from phosphorylating other proteins and disrupting the signaling pathways .

Biochemical Pathways

The compound likely affects the mitogen-activated protein kinase (MAPK) pathway . This pathway is involved in directing cellular responses to a diverse array of stimuli, such as mitogens, osmotic stress, heat shock, and proinflammatory cytokines. It regulates cellular functions including proliferation, gene expression, differentiation, mitosis, cell survival, and apoptosis.

Result of Action

By inhibiting protein-serine/threonine kinase, it could potentially disrupt various cellular processes, leading to effects such as halted cell division, altered metabolism, or disrupted signal transduction .

Propiedades

IUPAC Name |

3-chloro-N-(2-morpholin-4-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O2/c14-12-3-1-2-11(10-12)13(17)15-4-5-16-6-8-18-9-7-16/h1-3,10H,4-9H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUBMOYZWKAXWQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

321531-97-9 |

Source

|

| Record name | 3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(Oxiran-2-ylmethoxy)phenoxy]pyridine](/img/structure/B2888327.png)

![(2E)-3-(4-chlorophenyl)-2-cyano-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2888330.png)

![5,7-Dichloro-1-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2888336.png)

![methyl N-[(Z)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethylideneamino]carbamate](/img/structure/B2888338.png)

![2-methyl-N-(4-{[(3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]thio}phenyl)propanamide](/img/structure/B2888342.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2888344.png)

![Methyl 3-[(1-prop-2-ynylpiperidine-4-carbonyl)amino]bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2888345.png)